6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1173285-69-2
VCID: VC3284671
InChI: InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H
SMILES: C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine

CAS No.: 1173285-69-2

Cat. No.: VC3284671

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine - 1173285-69-2

Specification

CAS No. 1173285-69-2
Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H
Standard InChI Key IKQJGSWCBOGJPL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2
Canonical SMILES C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a heterocyclic organic compound with a fused ring system consisting of pyrrole and pyrimidine moieties. This compound is characterized by a phenyl substituent at position 6 and hydroxyl groups at positions 2 and 4 of the pyrimidine ring . The compound has been assigned the CAS registry number 34771-39-6 and is cataloged in PubChem with the identifier 10537274 .

Structural and Molecular Properties

The molecular formula of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is C12H9N3O2, corresponding to a molecular weight of 227.22 g/mol . The compound features a fused heterocyclic system with a phenyl group attached to the pyrrolo-pyrimidine core. Its IUPAC name has been documented as 6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione, which represents the keto tautomeric form of the same structure .

Table 1.1: Chemical Identifiers and Basic Properties of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

PropertyValue
PubChem CID10537274
CAS Number34771-39-6
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
IUPAC Name6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
InChIInChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
InChIKeySHQYZHCVGVXICO-UHFFFAOYSA-N

Structural Isomerism

Synthetic Methodologies

Modern Synthetic Approaches

Recent methodological advances have introduced multicomponent reactions for the synthesis of pyrrolo-pyrimidine derivatives. One notable approach is the one-pot three-component condensation reaction involving phenylglyoxal, 6-amino-1,3-dimethyluracil, and various substituted compounds such as indoles or active methylene compounds . This method represents a more efficient synthetic pathway, conducted in ethanol under reflux conditions without requiring additional catalysts .

The search results indicate that for the closely related isomeric forms, the reaction of 6-amino-1,3-dimethyluracil with phenacyl bromide in DMF yields 1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione in high yield . When the same reaction is performed in acetic acid, it produces both this compound and its isomer 1,3-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione as a byproduct .

Spectroscopic Characterization

NMR Spectroscopy

NMR data for structurally similar compounds indicates that the phenyl protons typically appear around 7.4-7.5 ppm, while the pyrrole C-H proton resonates at approximately 7.7 ppm in DMSO-d6 . For derivatives containing N-methyl groups, these protons typically show signals at 3.2-3.4 ppm . While this data doesn't directly correspond to our target compound, it provides a reasonable framework for understanding its likely NMR profile.

Mass Spectrometry

Mass spectrometric analysis of related compounds shows parent ions that correspond to their molecular weights. For the isomeric form 1,3-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, a strong parent ion at m/e 255 has been reported . For 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, we would expect a parent ion at m/e 227, corresponding to its molecular weight.

Structural Variations and Derivatives

Common Structural Modifications

The pyrrolo-pyrimidine scaffold allows for various structural modifications that can influence the compound's properties. Common modifications include:

  • Substitution at position 5 with various functional groups

  • Alkylation of the nitrogen atoms

  • Replacement of the phenyl group with substituted phenyl derivatives

  • Modification of the diol/dione functionalities

Documented Derivatives

Several derivatives of the pyrrolo-pyrimidine system have been documented in the literature. These include:

  • 6-(p-chlorophenyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 6-(p-bromophenyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 6-(Phenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

  • 6-(Methylphenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

  • 6-(4-Chlorophenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

These derivatives exhibit varying spectral characteristics and potentially different biological activities.

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